molecular formula C13H17FN2O3 B568987 Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate CAS No. 1332524-01-2

Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate

Cat. No. B568987
CAS RN: 1332524-01-2
M. Wt: 268.288
InChI Key: MLHUTKWFDCMHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate” is an alanine derivative . It is a white to off-white solid with a molecular weight of 254.26 . The IUPAC name for this compound is 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15FN2O3/c1-12(2,11(17)18)15-7-4-5-8(9(13)6-7)10(16)14-3/h4-6,15H,1-3H3,(H,14,16)(H,17,18) . This indicates that the compound has a complex structure with multiple functional groups, including a methylcarbamoyl group and a fluoro group attached to a phenyl ring, an amino group, and a methylpropanoate group.


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It has a molecular weight of 254.26 . It is soluble in DMSO to a concentration of 100 mg/mL . The compound should be stored at -20°C for long-term storage .

Scientific Research Applications

  • Synthesis of Androgen Receptor Antagonists

    This compound was used in the synthesis of MDV3100, an androgen receptor antagonist, potentially useful for treating conditions like prostate cancer (Li Zhi-yu, 2012).

  • Modified Side Chain of Taxol

    It is a precursor in the synthesis of fluorine analogs of the C-13 side chain of taxol, a well-known chemotherapy medication (F. A. Davis & R. E. Reddy, 1994).

  • Antitumor Activities

    A derivative of this compound showed potential antitumor effects in vitro, indicating its possible use in cancer research (Wang Yuan-chao, 2011).

  • Amino Acid Inhibitors

    It serves as a basis for synthesizing amino acid inhibitors, providing insights into enzyme functions and potential therapeutic applications (R. Silverman, S. Durkee, & B. Invergo, 1986).

  • Synthesis of Piperidone Oxime Ethers

    This compound is used in synthesizing derivatives with potential anticancer activity, particularly against cervical carcinoma cells (P. Parthiban et al., 2011).

  • Inhibiting Aurora Kinase

    A related derivative has been investigated as an Aurora kinase inhibitor, with potential applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

  • Synthesis of Schiff Base Organotin(IV) Complexes

    These complexes, derived from this compound, have shown cytotoxicity against various human tumor cell lines, suggesting their potential as anticancer drugs (T. S. Basu Baul et al., 2009).

  • PET Imaging of Brain Tumors

    Radiolabeled derivatives of this compound were developed as potential PET imaging agents for detecting brain tumors (Weiping Yu et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

methyl 2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c1-13(2,12(18)19-4)16-8-5-6-9(10(14)7-8)11(17)15-3/h5-7,16H,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHUTKWFDCMHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NC1=CC(=C(C=C1)C(=O)NC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate

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